molecular formula C3H5Cl2NO B092940 2,3-Dichloropropionamide CAS No. 19433-84-2

2,3-Dichloropropionamide

Cat. No.: B092940
CAS No.: 19433-84-2
M. Wt: 141.98 g/mol
InChI Key: SQGUQSRDWXDLIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloropropionamide can be synthesized through the reaction of 2,3-dichloropropionyl chloride with ammonia or an amine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous automatic preparation method. This method includes the reaction of 1,2,3-trichloropropane with a catalyst and liquid caustic soda in a reaction mixer. The process is designed to be safe, controllable, and environmentally friendly, with improved product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropropionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloropropionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloropropionamide involves its interaction with specific molecular targets. For instance, it has been identified as an endocrine active disinfection by-product that can bind to the androgen receptor. This binding can disrupt the endocrine system by altering gene expression . The compound’s ability to bind to the androgen receptor suggests its potential impact on hormonal pathways and related biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and applications in both pharmaceutical and agrochemical industries. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its versatility and importance in chemical research and industrial applications .

Properties

IUPAC Name

2,3-dichloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGUQSRDWXDLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871293
Record name 2,3-Dichloropropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19433-84-2
Record name 2,3-Dichloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19433-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Dichloropropionamide
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Record name 19433-84-2
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Record name 2,3-Dichloropropanamide
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Record name 2,3-dichloropropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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